Cytidyl-3'-5'-uridine ammonium salt

Description

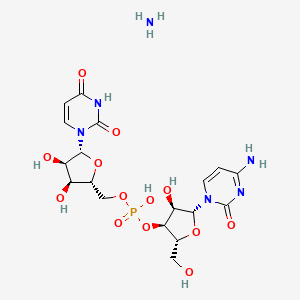

Cytidyl-3'-5'-uridine ammonium salt (molecular formula: C₁₈H₂₇N₆O₁₃P) is a dinucleotide composed of cytidine and uridine linked via a 3'-5' phosphodiester bond, with an ammonium counterion enhancing solubility . Key properties include:

- Molecular weight: 566.413 g/mol

- Boiling point: 914°C at 760 mmHg

- Structure: Cytidine (4-amino-2-oxopyrimidine) and uridine (2,4-dioxopyrimidine) connected by a phosphate group, forming a dinucleotide .

Properties

Molecular Formula |

C18H27N6O13P |

|---|---|

Molecular Weight |

566.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |

InChI |

InChI=1S/C18H24N5O13P.H3N/c19-9-1-3-22(17(29)20-9)16-13(28)14(7(5-24)34-16)36-37(31,32)33-6-8-11(26)12(27)15(35-8)23-4-2-10(25)21-18(23)30;/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |

InChI Key |

DSJMSCIPLSPGIG-ZNFCZCJPSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.N |

Origin of Product |

United States |

Preparation Methods

Phosphoramidite Chemistry

The most common chemical method for synthesizing dinucleotides like cytidyl-3'-5'-uridine involves solid-phase phosphoramidite chemistry. This method uses protected nucleoside phosphoramidite monomers that are sequentially coupled on a solid support.

Protection Strategy : The ribonucleoside monomers are protected at the 5'-hydroxyl with acid-labile 4,4'-O-dimethoxytrityl (DMTr) groups and at the 2'-hydroxyl with fluorolabile groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). The phosphate group is protected with base-labile β-cyanoethyl groups.

Coupling Reaction : The 3'-hydroxyl of one nucleoside is activated and coupled to the 5'-phosphoramidite of the other nucleoside. After coupling, oxidation converts the phosphite triester to a phosphate triester.

Deprotection and Cleavage : After chain assembly, protecting groups are removed, and the dinucleotide is cleaved from the solid support under carefully controlled conditions to avoid degradation.

Post-Synthetic Modifications : Additional modifications can be performed either on the solid phase or in solution to install functional groups or convert intermediates into the ammonium salt form.

Solution-Phase Chemical Synthesis

Alternatively, the dinucleotide can be synthesized in solution by stepwise coupling of protected nucleosides using phosphorochloridate or phosphoramidite reagents, followed by purification and deprotection. This method requires careful control of reaction conditions to prevent side reactions and degradation.

Purification and Salt Formation

After synthesis, the crude dinucleotide is purified by chromatographic methods such as ion-exchange or reversed-phase chromatography. The purified compound is then converted into the ammonium salt by treatment with ammonium hydroxide or ammonium salts, which stabilize the phosphate groups and improve solubility and handling.

Enzymatic Synthesis Approaches

Enzymatic methods provide a more convenient and often more selective route to nucleotide derivatives, including cytidyl-3'-5'-uridine ammonium salt.

Enzymatic Phosphorylation and Ligation : Starting from cytidine monophosphate and uridine monophosphate, enzymatic phosphorylation (e.g., using kinases) and ligation (e.g., using RNA ligases) can be employed to form the 3'-5' phosphodiester linkage.

Use of Nucleoside Triphosphates : Cytidine triphosphate (CTP) and uridine triphosphate (UTP) can be enzymatically converted or coupled to form dinucleotides, which are then isolated and converted into ammonium salts.

Advantages : Enzymatic synthesis offers high regio- and stereoselectivity, mild reaction conditions, and fewer side products compared to chemical synthesis.

Comparative Analysis of Preparation Methods

| Aspect | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis |

|---|---|---|

| Selectivity | High, but requires protection/deprotection steps | Very high regio- and stereoselectivity |

| Reaction Conditions | Requires anhydrous, inert atmosphere, multiple steps | Mild, aqueous conditions |

| Scalability | Suitable for small to medium scale | Scalable with enzyme availability |

| Purification Complexity | Requires chromatographic purification | Often simpler purification |

| Yield | Moderate to high, depending on conditions | High, enzymatic specificity reduces side products |

| Salt Formation | Post-synthesis neutralization with ammonium salts | Directly isolated or converted post-synthesis |

Research Findings and Data Summary

Synthesis Yields and Purity

Studies indicate that enzymatic synthesis of nucleotide triphosphates and dinucleotides yields compounds with purities sufficient for biochemical applications after simple ethanol precipitation, with yields often exceeding 70%. Chemical synthesis yields vary but can reach similar purity levels after chromatographic purification.

Applications

The compound is used as a substrate in enzymatic RNA synthesis, studies of RNA structure and function, and as a precursor for further nucleotide modifications.

Chemical Reactions Analysis

Types of Reactions

Cytidyl-3’-5’-uridine ammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form uridine derivatives.

Reduction: Reduction reactions can modify the nucleobases, altering their chemical properties.

Substitution: Substitution reactions can introduce different functional groups to the nucleosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various modified nucleotides and nucleosides, which can be used for further biochemical studies.

Scientific Research Applications

Genetic Therapy

Research indicates that cytidyl-3'-5'-uridine ammonium salt can be integrated into therapeutic strategies aimed at genetic disorders. Its ability to participate in RNA synthesis makes it a potential candidate for gene therapy applications, where correcting defective genes is essential .

Case Study: Uridine Monophosphate in Neurological Health

A study demonstrated that uridine monophosphate (UMP), a related compound, enhances the synthesis of phosphatidylcholine in the brain, which is critical for neuronal membrane integrity and function. This suggests that nucleotides like this compound could similarly influence brain health and cognitive functions through metabolic pathways that involve phospholipid synthesis .

Cell Signaling Studies

This compound is also involved in cell signaling mechanisms. It acts as a signaling molecule that can influence various cellular processes, including proliferation and differentiation. The compound's interactions with GTPases further emphasize its role in signal transduction pathways .

Enzymatic Applications

Enzyme Substrates

The compound serves as a substrate for various enzymes involved in nucleotide metabolism. For instance, it can be phosphorylated by kinases to form more complex nucleotides necessary for RNA synthesis. This enzymatic activity is crucial for maintaining cellular nucleotide pools and supporting rapid cell division and growth .

Implications in Viral Infections

Recent studies have explored the potential of this compound in antiviral therapies. Its structural similarity to natural nucleotides allows it to interfere with viral RNA synthesis, making it a candidate for developing antiviral drugs against specific viral infections .

Mechanism of Action

The mechanism of action of Cytidyl-3’-5’-uridine ammonium salt involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases, influencing the synthesis and degradation of DNA and RNA. The compound can also interact with specific molecular targets, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Cytidyl-3'-5'-Uridine Ammonium Salt and Analogues

*Estimated based on structural similarity.

Key Observations:

Base Pairing : Cytidyl-uridine’s cytosine enables Watson-Crick pairing with guanine, distinguishing it from uridylyl-uridine (uracil pairs with adenine) .

Sequence Directionality : Reversed sequences (e.g., uridylyl-cytidine vs. cytidyl-uridine) may influence enzyme specificity in RNA ligation or repair .

Solubility : All ammonium salts exhibit improved water solubility compared to sodium or potassium salts, critical for in vitro assays .

Biological Activity

Cytidyl-3'-5'-uridine ammonium salt (also known as 3'-uridine-cytidine or Urd-Cyd) is a nucleotide analogue that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Cytidyl-3'-5'-uridine is a nucleoside composed of a cytidine and uridine moiety linked through a 3',5' phosphodiester bond. Its structural formula can be represented as follows:

This compound is soluble in water and exhibits stability under physiological conditions.

The biological activity of this compound is primarily attributed to its role as a nucleotide precursor and its involvement in RNA synthesis. Some key mechanisms include:

- Inhibition of RNA Polymerases : Studies have shown that nucleotide analogues can inhibit RNA polymerases, thereby affecting RNA synthesis. This inhibition can lead to reduced viral replication in certain contexts, making it a candidate for antiviral therapies .

- Modulation of Cellular Signaling : Cytidyl-3'-5'-uridine may influence signaling pathways by acting as a substrate for kinases and phosphatases. This modulation can affect cell proliferation and apoptosis .

Antiviral Properties

Research indicates that Cytidyl-3'-5'-uridine exhibits antiviral properties against various RNA viruses. In vitro studies have demonstrated that this compound can inhibit viral replication in cultured cells. For instance, it has been shown to reduce the replication of the influenza virus by interfering with the viral RNA polymerase .

Case Studies

- Influenza Virus Replication : A study conducted on the efficacy of Cytidyl-3'-5'-uridine against influenza virus showed significant reductions in viral load in treated cells compared to controls. The mechanism was attributed to the compound's ability to compete with natural nucleotides during viral RNA synthesis .

- HIV Research : In another investigation, Cytidyl-3'-5'-uridine was evaluated for its potential effects on HIV replication. The results indicated that it could inhibit reverse transcriptase activity, thereby reducing the production of viral DNA from RNA templates .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Cytidyl-3'-5'-uridine ammonium salt?

- Methodology :

- Enzymatic degradation : Treat uridine 2',3'-cyclic phosphate with pancreatic ribonuclease to yield uridine 3'-phosphate, followed by ammonium salt formation via ion exchange .

- Chemical activation : React uridine derivatives with dehydrating agents (e.g., tertiary amines) and ammonia to form cytidine derivatives, followed by ammonium salt precipitation under controlled pH and temperature (−5°C to 10°C) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for sugar moieties (ribose C3' and C5') and phosphate linkages to verify the 3'-5' phosphodiester bond .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M−NH₄]⁻ ion for ammonium salts) .

- Ion-Pair HPLC : Separate impurities using a C18 column with a mobile phase of 10 mM ammonium acetate (pH 6.5) and acetonitrile .

Q. How can researchers purify this compound from reaction mixtures?

- Strategies :

- Counter-current chromatography (CCC) : Utilize a polar solvent system (e.g., acetonitrile/ammonium acetate) to separate nucleotides based on partition coefficients .

- Ion-exchange chromatography : Use DEAE-Sephadex to isolate ammonium salts by exploiting charge differences .

- Validation : Assess purity via UV absorbance at 260 nm (ε ≈ 10,000 M⁻¹cm⁻¹) and compare retention times with standards .

Advanced Research Questions

Q. How does this compound participate in RNA synthesis or modification pathways?

- Experimental Design :

- Kinase/phosphatase assays : Incubate the compound with ATP-dependent kinases (e.g., uridine-cytidine kinase) and monitor phosphorylation using ³²P-radiolabeled ATP .

- Enzymatic incorporation : Use RNA polymerases in vitro to assess incorporation into RNA strands, verified by PAGE or capillary electrophoresis .

- Data Interpretation : Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) with natural substrates to evaluate substrate specificity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate solutions at pH 3–9 (adjusted with acetic acid/ammonium acetate) and temperatures (4°C–37°C) for 24–72 hours .

- Degradation analysis : Quantify degradation products (e.g., uridine, cytidine) via HPLC-MS and calculate half-lives .

Q. How can isotopic labeling facilitate the study of this compound in metabolic tracing?

- Approaches :

- Stable isotope standards : Use ¹³C₉/¹⁵N₂-labeled uridine derivatives (e.g., Uridine 5'-triphosphate ammonium salt) as internal standards for LC-MS/MS quantification .

- Tracer studies : Incubate cells with ²H/¹⁵N-labeled compounds and track incorporation into RNA via scintillation counting or MS .

- Table : Example Isotope-Labeled Standards

| Catalog No. | Isotope Label | Application |

|---|---|---|

| CNLM-4271-CA | ¹³C₉, ¹⁵N₂ | Viral replication studies |

| DLM-9100-CA | 5,6-D₂ | Quantification in lipid bilayers |

Q. What non-covalent interactions govern the prebiotic organization of this compound?

- Experimental Models :

- Hydrothermal simulations : Embed the compound in ammonium chloride crystals or Montmorillonite clay to study polymerization under prebiotic conditions .

- Spectroscopic analysis : Use FTIR or Raman spectroscopy to detect H-bonding and π-stacking interactions in lipid bilayers .

- Contradictions : While clay matrices enhance polymerization, lipid bilayers may favor monomer stability, requiring careful model selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.